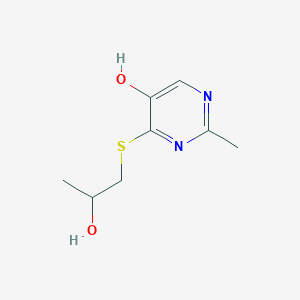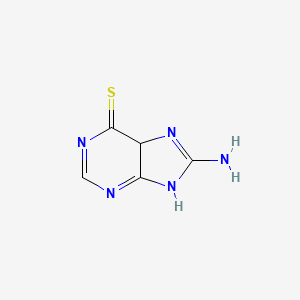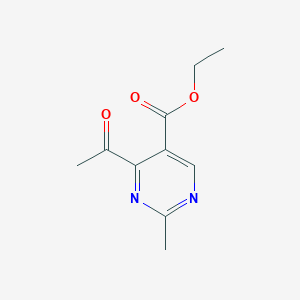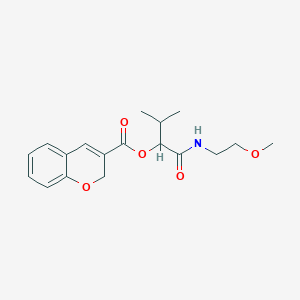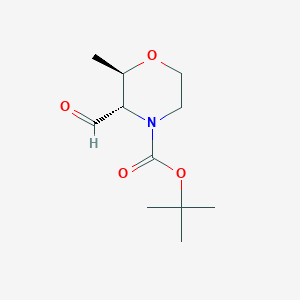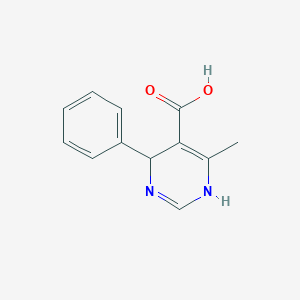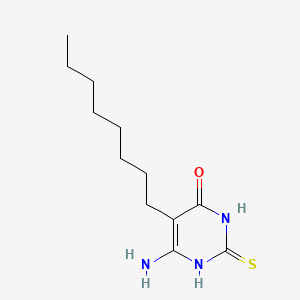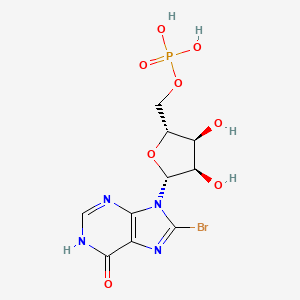![molecular formula C14H16N4O2 B12927698 N-[6-(Dimethylamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidin-5-yl]acetamide CAS No. 823795-57-9](/img/structure/B12927698.png)
N-[6-(Dimethylamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidin-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dimethylamino group, a hydroxyphenyl group, and an acetamide group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a hydroxy-substituted benzene derivative reacts with the pyrimidine ring.
Dimethylation: The dimethylamino group is introduced through a methylation reaction using dimethyl sulfate or a similar methylating agent.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of N-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, potassium carbonate, and various alkyl halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)acetamide: shares structural similarities with other pyrimidine derivatives, such as:
Uniqueness
- N-(4-(Dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl)acetamide is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of a dimethylamino group, hydroxyphenyl group, and acetamide group on a pyrimidine ring is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Propriétés
Numéro CAS |
823795-57-9 |
|---|---|
Formule moléculaire |
C14H16N4O2 |
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
N-[4-(dimethylamino)-2-(2-hydroxyphenyl)pyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C14H16N4O2/c1-9(19)16-11-8-15-13(17-14(11)18(2)3)10-6-4-5-7-12(10)20/h4-8,20H,1-3H3,(H,16,19) |
Clé InChI |
XHUADIUTTXHTCD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CN=C(N=C1N(C)C)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


